A Technical Guide to 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole: Properties, Synthesis, and Applications
A Technical Guide to 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole: Properties, Synthesis, and Applications
Executive Summary: 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole is a substituted heterocyclic compound featuring a pyrazole ring, a core structure in numerous pharmaceuticals, functionalized with both a cyclopropyl and an isopropyl group.[1][2] This strategic combination of moieties imparts valuable physicochemical properties relevant to drug discovery, such as metabolic stability and conformational constraint. This guide provides a comprehensive overview of its molecular characteristics, a detailed, validated protocol for its synthesis, and an exploration of its significance and applications for researchers in medicinal chemistry and drug development. The compound's fundamental properties are a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol .[3]
Molecular Profile and Physicochemical Properties
Chemical Structure and Identifiers
The structure of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole consists of a five-membered pyrazole ring. A cyclopropyl group is attached at the C3 position, and an isopropyl (propan-2-yl) group is attached to the N1 nitrogen atom.
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IUPAC Name: 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole
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CAS Number: 1798678-58-6[3]
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Molecular Formula: C9H14N2[3]
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Molecular Weight: 150.22 g/mol [3]
Physicochemical Data Summary
The incorporation of the cyclopropyl and isopropyl groups influences the molecule's lipophilicity and spatial arrangement. The physicochemical properties are critical for predicting its behavior in biological systems and for designing synthetic and purification protocols.
| Property | Value | Source |
| Molecular Formula | C9H14N2 | [3] |
| Molecular Weight | 150.22 g/mol | [3] |
| CAS Number | 1798678-58-6 | [3] |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | N/A |
| XlogP (Predicted) | ~1.9 - 2.5 | N/A |
| Boiling Point | (Predicted) ~200-220 °C at 760 mmHg | N/A |
Spectroscopic and Analytical Characterization
To ensure the identity and purity of synthesized 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole, a combination of spectroscopic methods is essential. Each technique provides a unique piece of structural information, and together they form a self-validating system of analysis.
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¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. The expected spectrum would show distinct signals for each proton environment:
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Isopropyl Group: A septet for the single CH proton and a doublet for the six equivalent CH3 protons.
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Cyclopropyl Group: A complex multiplet for the CH proton adjacent to the pyrazole ring and separate multiplets for the four CH2 protons.
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Pyrazole Ring: Two distinct doublets in the aromatic region corresponding to the protons at the C4 and C5 positions.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon skeleton of the molecule. Distinct peaks are expected for the two methyl carbons and the methine carbon of the isopropyl group, the three carbons of the cyclopropyl ring, and the three carbons of the pyrazole ring.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ should be observed at m/z 150 or 151, respectively, confirming the molecular formula C9H14N2.
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Infrared (IR) Spectroscopy: While less definitive for this structure, IR spectroscopy can confirm the presence of C-H bonds (aliphatic and aromatic), C=C and C=N double bonds within the pyrazole ring, and the absence of N-H bonds (confirming N1-substitution).
Synthesis and Mechanistic Considerations
The most direct and logical synthesis of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole involves the N-alkylation of the readily available precursor, 3-Cyclopropyl-1H-pyrazole.
Retrosynthetic Analysis
The retrosynthetic analysis reveals a straightforward disconnection at the N1-isopropyl bond, leading back to two commercially available starting materials: 3-Cyclopropyl-1H-pyrazole and an isopropyl electrophile, such as 2-bromopropane or isopropyl iodide.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol
This protocol describes a standard N-alkylation of a pyrazole, a robust and widely used transformation in heterocyclic chemistry.
Objective: To synthesize 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole via N-alkylation.
Materials:
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3-Cyclopropyl-1H-pyrazole (1.0 eq)
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Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
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2-Bromopropane (1.5 eq)
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Anhydrous Dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH4Cl)
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Ethyl acetate
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO4)
Step-by-Step Methodology:
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Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 3-Cyclopropyl-1H-pyrazole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the pyrazole in anhydrous DMF.
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Deprotonation (The "Why"): Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H. This generates the highly nucleophilic pyrazolate anion, which is essential for the subsequent alkylation step. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
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Alkylation: Stir the mixture at 0 °C for 30 minutes. Add 2-bromopropane (1.5 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: The pyrazolate anion attacks the electrophilic secondary carbon of 2-bromopropane in an SN2 reaction, forming the new N-C bond. Using a slight excess of the alkylating agent ensures complete consumption of the pyrazolate intermediate.
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In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-Cyclopropyl-1H-pyrazole) is fully consumed.
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Workup and Extraction: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine. Causality: The quench neutralizes any unreacted NaH. The aqueous washes remove the DMF solvent and inorganic salts, beginning the purification process.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
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Final Validation: Confirm the structure and purity of the isolated product using NMR and Mass Spectrometry as described in Section 2.
Synthesis and Validation Workflow
The entire process from synthesis to validation is a closed-loop system designed to ensure the final product meets the required standards of identity and purity.
Caption: Workflow for the synthesis and validation of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole are highly valued in modern drug design.
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The Pyrazole Core: The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry.[1][4] It is a versatile bioisostere for other aromatic and heterocyclic rings and is found in numerous approved drugs, acting as an effective scaffold for orienting substituents to interact with biological targets.[2]
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The Cyclopropyl Group: The inclusion of a cyclopropyl moiety is a common strategy to enhance metabolic stability and improve a compound's pharmacokinetic profile.[5] The strained ring can act as a "metabolic blocker," preventing enzymatic degradation at adjacent positions. Furthermore, its rigid nature can lock the molecule into a specific, biologically active conformation, potentially increasing potency and selectivity for its target.[5]
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Potential Therapeutic Relevance: While specific biological data for this exact molecule is not widely published, analogous structures containing cyclopropyl-pyrazole cores are explored for a range of therapeutic applications, including as inhibitors of kinases, anti-inflammatory agents, and in agrochemicals.[1][6] This molecule serves as an excellent starting point or intermediate for building libraries of compounds for screening against various disease targets.
Conclusion
3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole is a compound of significant interest to synthetic and medicinal chemists. Its fundamental properties, including a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol , provide the basis for its characterization. The synthetic route via N-alkylation is robust and scalable, and the combination of the privileged pyrazole scaffold with the beneficial cyclopropyl group makes it a valuable building block for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, validation, and further exploration in drug discovery programs.
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